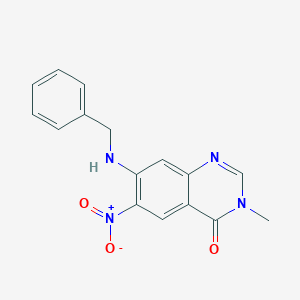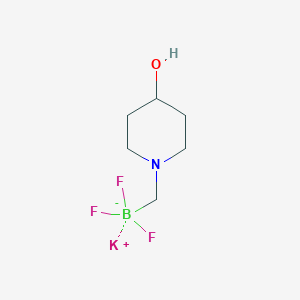
Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate is a chemical compound known for its unique properties and applications in various fields of science and industry. It is a member of the organotrifluoroborate family, which are known for their stability and reactivity in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate typically involves the reaction of potassium trifluoroborate with 4-hydroxypiperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various derivatives of the original compound.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in industrial processes .
Aplicaciones Científicas De Investigación
Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Research is ongoing into its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and materials
Mecanismo De Acción
The mechanism by which Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions. This versatility makes it a valuable tool in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoro((piperidin-1-yl)methyl)borate: Similar in structure but lacks the hydroxyl group.
Potassium trifluoro((pyrrolidin-1-yl)methyl)borate: Contains a pyrrolidine ring instead of a piperidine ring
Uniqueness
Potassium trifluoro((4-hydroxypiperidin-1-YL)methyl)borate is unique due to the presence of the hydroxyl group, which can participate in additional hydrogen bonding and other interactions. This makes it more versatile in certain chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C6H12BF3KNO |
|---|---|
Peso molecular |
221.07 g/mol |
Nombre IUPAC |
potassium;trifluoro-[(4-hydroxypiperidin-1-yl)methyl]boranuide |
InChI |
InChI=1S/C6H12BF3NO.K/c8-7(9,10)5-11-3-1-6(12)2-4-11;/h6,12H,1-5H2;/q-1;+1 |
Clave InChI |
ASRQRTFPSKNTBR-UHFFFAOYSA-N |
SMILES canónico |
[B-](CN1CCC(CC1)O)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol](/img/structure/B14019407.png)

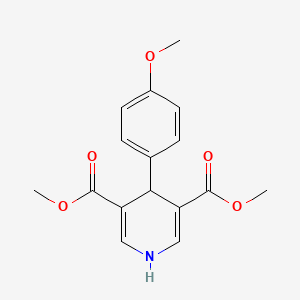

![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)


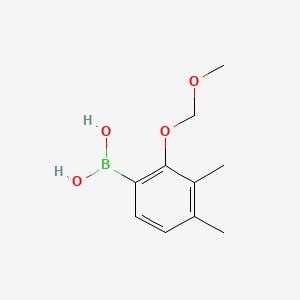
![ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate](/img/structure/B14019463.png)


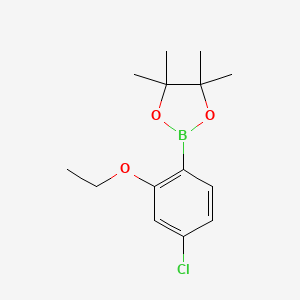
![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)
